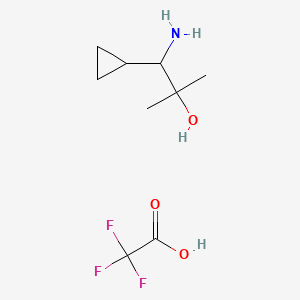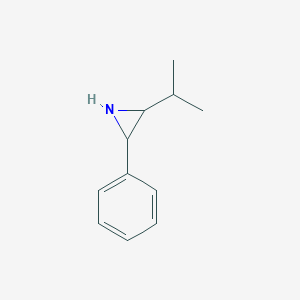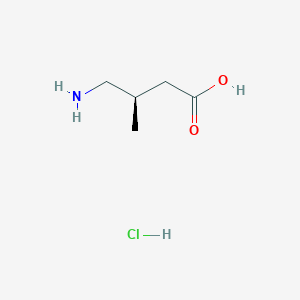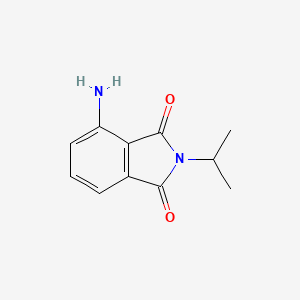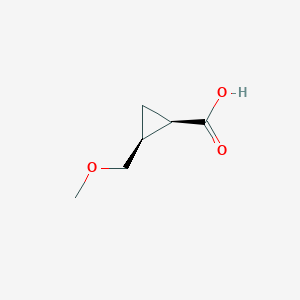
4-tert-butyl-1H-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a tert-butyl group at the 4-position and a carboxylic acid group at the 2-position of the imidazole ring
Preparation Methods
The synthesis of 4-tert-butyl-1H-imidazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones under basic conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-tert-butyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The tert-butyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include nickel catalysts, molecular oxygen, and various oxidizing and reducing agents
Scientific Research Applications
4-tert-butyl-1H-imidazole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of functional materials and catalysts .
Mechanism of Action
The mechanism of action of 4-tert-butyl-1H-imidazole-2-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biological pathways and enzyme activities. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-tert-butyl-1H-imidazole-2-carboxylic acid can be compared with other imidazole derivatives such as:
1H-imidazole-2-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
4-tert-butyl-1H-imidazole: Lacks the carboxylic acid group, affecting its solubility and biological activity.
tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: A more complex derivative with additional functional groups, used as a pharmaceutical intermediate .
These comparisons highlight the unique structural features and applications of this compound.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-tert-butyl-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)5-4-9-6(10-5)7(11)12/h4H,1-3H3,(H,9,10)(H,11,12) |
InChI Key |
NFJDNWUPAUAFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13633331.png)
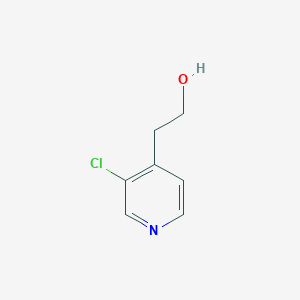
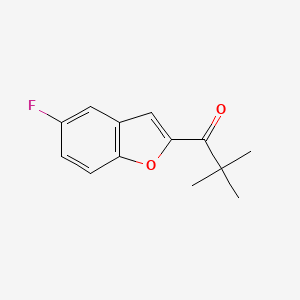
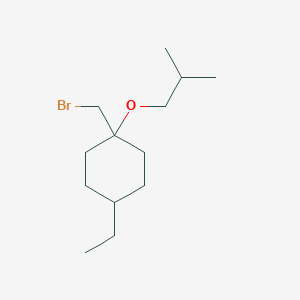

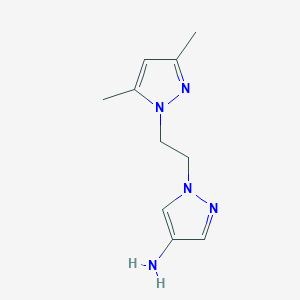
![{3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)
